molecular formula C2H3ClF2 B1345967 1-Chloro-1,2-difluoroethane CAS No. 338-64-7

1-Chloro-1,2-difluoroethane

Cat. No. B1345967
CAS RN: 338-64-7
M. Wt: 100.49 g/mol
InChI Key: UOVSDUIHNGNMBZ-UHFFFAOYSA-N
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Description

1-Chloro-1,2-difluoroethane is a halogenated hydrocarbon that is used as a raw material in the production of poly(vinylidene fluoride) and is considered in the manufacturing of other chemicals as well. It is related to other compounds such as 1,1-dichloro-1-fluoroethane, which is under consideration as a replacement for trichlorofluoromethane, a foam blowing agent .

Synthesis Analysis

The synthesis of 1-chloro-2,2-difluoroethylene, a closely related compound, can be achieved through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in solvents such as methanol, dimethyl formamide, and ethanol. This process is particularly significant as it provides a method for recycling waste material from the production of 2,2-dichloro-1,1,1-trifluoroethane .

Molecular Structure Analysis

The molecular structure of 1,2-difluorotetrachloroethane, which shares a similar halogenated structure with 1-chloro-1,2-difluoroethane, has been studied using electron diffraction. This study revealed the existence of trans and gauche isomeric forms and provided detailed measurements of interatomic distances and valency angles . Another related compound, 1,1-dichloro-2,2-difluoroethylene, has been analyzed to determine its molecular structure, revealing specific bond distances and angles, which are crucial for understanding the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The kinetics of reactions involving halogenated hydrocarbons like 1-chloro-1,2,2,2-tetrafluoroethane have been studied to define the mechanisms of fluorination and chlorination reactions. These studies have shown that such reactions are consistent with a classical Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on identical active sites of the catalyst . Additionally, the reductive cleavage of the unactivated carbon-chlorine bond of 2-chloro-1,1,1-trifluoroethane via a single electron transfer process using Ni(0) or Cu(0) catalysis has been achieved, which is relevant to the chemistry of 1-chloro-1,2-difluoroethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloro-1,2-difluoroethane can be inferred from studies on similar compounds. For instance, the liquid-liquid equilibria for the ternary system of hydrogen fluoride, 1,1-dichloro-1-fluoroethane, and 1-chloro-1,1-difluoroethane have been measured, providing data essential for the design of phase separators in the chemical industry . The molecular structures and conformational compositions of related halogenated hydrocarbons have been determined by gas-phase electron diffraction and ab initio calculations, which contribute to the understanding of their behavior in various conditions .

Scientific Research Applications

Kinetics and Reaction Studies

1-Chloro-1,2-difluoroethane has been studied in various kinetic and reaction contexts. For instance, Dong, Schneider, and Wolfrum (1989) investigated the decomposition of 1-chloro-1,1-difluoroethane by a radical chain reaction in a flow reactor. This study provided insights into the kinetic model of dehydrochlorination and chlorination products, contributing to our understanding of the compound's behavior under specific conditions (Dong, Schneider, & Wolfrum, 1989).

Synthesis and Industrial Applications

Research has also been conducted on synthesizing 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane. Wang, Yang, and Xiang (2013) demonstrated an efficient method for this process, which has implications for industrial-scale production, as 1,2,2-trichloro-1,1-difluoroethane is a waste material from 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).

Molecular Structure Analysis

The molecular structure and vibrational modes of 1-chloro-1,2-difluoroethane have been a subject of interest. Miller, Stone, and Philips (1995) explored this by studying the high-resolution infrared spectrum of the compound, providing valuable data on its structural characteristics (Miller, Stone, & Philips, 1995).

Thermophysical Properties

The thermophysical properties of 1-chloro-1,1-difluoroethane, such as its thermal conductivity, have been measured and analyzed. Sousa, Fialho, Nieto de Castro, Tufeu, and Neindre (1992) contributed to understanding its thermal behavior, which is essential for various applications, especially in the industrial sector (Sousa et al., 1992).

Flammability and Safety Studies

Research has also been conducted on the flammability characteristics of 1-Chloro-1,1-difluoroethane. For instance, Wu, Yang, Tian, and Qin (2014) performed experimental research on the flammability of binary blends consisting of 1-Chloro-1,1-difluoroethane and various extinguishing agents. This research is crucial for assessing the safety and environmental impact of this compound in various applications, particularly in the refrigeration and foam-blowing industries (Wu, Yang, Tian, & Qin, 2014).

Safety And Hazards

1-Chloro-1,1-difluoroethane is considered hazardous by the OSHA Hazard Communication Standard. It contains gas under pressure and may explode if heated. It may displace oxygen and cause rapid suffocation. It may cause genetic defects and cancer. It may cause drowsiness and dizziness. It harms public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

HCFC-142b is used as a refrigerant, as a blowing agent for foam plastics production, and as feedstock to make polyvinylidene fluoride (PVDF). It was introduced to replace the chlorofluorocarbons (CFCs) that were initially undergoing a phase-out per the Montreal Protocol, but HCFCs still have a significant ozone-depletion ability. As of the year 2020, HCFC’s are replaced by non-ozone-depleting HFCs within many applications .

properties

IUPAC Name

1-chloro-1,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSDUIHNGNMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861882
Record name 1-Chloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,2-difluoroethane

CAS RN

338-64-7
Record name 1-Chloro-1,2-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-1,2-DIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DA Keller, DC Roe, PH Lieder - Toxicological Sciences, 1996 - academic.oup.com
A series of 1-(di)halo-2-fluoroethanes reported in the literature to be nontoxic or of low toxicity were found to be highly toxic by the inhalation route. Experiments were performed that …
Number of citations: 42 academic.oup.com
NC Craig, OP Abiog, B Hu, SC Stone… - The Journal of …, 1996 - ACS Publications
For comparison to the structure of the cis isomer with its puzzlingly lower energy, the complete structure of trans-1,2-difluoroethylene, a nonpolar molecule, has been determined. High-…
Number of citations: 36 pubs.acs.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
UK Deiters - Fluid phase equilibria, 1997 - Elsevier
The engineering nomenclature of refrigerants, as defined by ASHRAE (so-called R names), and IUPAC nomenclature are compared. it is shown that the engineering nomenclature can …
Number of citations: 12 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
SK Podgolin, DI Petukhov, SG Dorofeev, AA Eliseev - Talanta, 2020 - Elsevier
Here we report membrane capacitive sensors based on anodic aluminum oxide (AAO) Au/AAO/Au structures fabricated by aluminum anodization, followed by gold electrodes sputtering …
Number of citations: 14 www.sciencedirect.com
F Eckert, A Klamt - Fluid phase equilibria, 2003 - Elsevier
COSMO-RS, a general, efficient and easy-to-use methodology for the a priori prediction of thermodynamic data of liquids is applied to several halocarbon mixtures for which recent …
Number of citations: 28 www.sciencedirect.com
MH Abraham, JMR Gola, JE Cometto-Muñiz… - Fluid phase …, 2001 - Elsevier
We have previously used two general solvation equations to correlate and to interpret a wide variety of physico-chemical and biochemical properties of compounds (solutes). …
Number of citations: 35 www.sciencedirect.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com

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